molecular formula C17H16F3NO3 B3009787 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methoxybenzamide CAS No. 1351622-70-2

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methoxybenzamide

Cat. No.: B3009787
CAS No.: 1351622-70-2
M. Wt: 339.314
InChI Key: SGSKPELGGUTSLZ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methoxybenzamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a hydroxyethyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Hydroxyethyl Intermediate: The reaction begins with the formation of the hydroxyethyl intermediate by reacting 4-(trifluoromethyl)benzaldehyde with ethylene glycol in the presence of an acid catalyst.

    Amidation Reaction: The hydroxyethyl intermediate is then reacted with 2-methoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group on the benzamide moiety can undergo nucleophilic substitution reactions with reagents such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Regeneration of the hydroxyethyl group.

    Substitution: Formation of alkylated benzamide derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Biological Studies: It can be used in studies investigating the interaction of trifluoromethyl-containing compounds with biological systems.

    Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific properties, such as hydrophobicity or thermal stability.

    Chemical Biology: It can serve as a probe to study biochemical pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-(4-fluorophenyl)ethyl)-2-methoxybenzamide
  • N-(2-hydroxy-2-(4-chlorophenyl)ethyl)-2-methoxybenzamide
  • N-(2-hydroxy-2-(4-bromophenyl)ethyl)-2-methoxybenzamide

Uniqueness

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methoxybenzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s bioavailability and efficacy in biological systems compared to its analogs with different halogen substitutions.

Properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO3/c1-24-15-5-3-2-4-13(15)16(23)21-10-14(22)11-6-8-12(9-7-11)17(18,19)20/h2-9,14,22H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSKPELGGUTSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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